2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
CAS No.: 1098071-09-0
Cat. No.: VC2693652
Molecular Formula: C16H11BBr2N2
Molecular Weight: 401.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1098071-09-0 |
|---|---|
| Molecular Formula | C16H11BBr2N2 |
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | 3-(3,5-dibromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
| Standard InChI | InChI=1S/C16H11BBr2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H |
| Standard InChI Key | CXQGDSINLARUOY-UHFFFAOYSA-N |
| SMILES | B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br |
| Canonical SMILES | B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br |
Introduction
The compound's structure contributes to its stability and potential applications in various chemical processes. The diazaborinine framework, in particular, provides a unique environment for the boron atom, influencing its reactivity and coordination properties.
Related Compounds and Comparative Analysis
The literature provides information on several structurally related compounds that share the naphtho[1,8-de] diazaborinine core but differ in their substituents. Comparing these related compounds with 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine provides insights into structure-property relationships within this class of chemicals.
Table 8.1: Comparison of Structural Analogues
The structural variations among these compounds primarily involve differences in the substitution pattern on the aryl group attached to the boron atom. These differences can significantly influence the electronic properties, reactivity, and potential applications of each compound.
For instance, the replacement of bromine atoms with fluorine (as in the difluorophenyl analogue) would likely result in different electronic effects due to the higher electronegativity of fluorine compared to bromine. Similarly, the position and number of bromine atoms on the phenyl ring can affect the electronic distribution and, consequently, the reactivity of the boron center.
The thiophene-containing analogue (2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine) introduces a different heterocyclic system, which would impart distinct electronic and steric properties compared to the phenyl-based analogues. This structural diversity enables researchers to select compounds with specific properties tailored to particular applications.
Crystal structure studies of related compounds have shown that bonds and angles within these structures are typically within normal ranges . These structural insights can provide valuable information for understanding the three-dimensional arrangement and potential intermolecular interactions of 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] diazaborinine.
The comparative analysis of these structural analogues offers opportunities for systematic investigation of structure-property relationships, potentially leading to the design of new compounds with enhanced properties for specific applications in materials science, synthetic chemistry, or other research areas.
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